Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride

Description

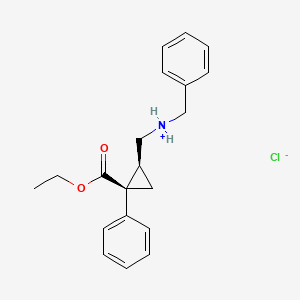

Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride (hereafter referred to as the "target compound") is a cyclopropane derivative characterized by:

- A cyclopropane core substituted with a phenyl group at position 1.

- A ((phenylmethyl)amino)methyl group at position 2, introducing a benzylamine moiety.

- An ethyl ester functionalizing the carboxylic acid group.

- (Z)-stereochemistry at the stereogenic center.

- A monohydrochloride salt, enhancing solubility and stability.

Properties

CAS No. |

85467-32-9 |

|---|---|

Molecular Formula |

C20H24ClNO2 |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

benzyl-[[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl]azanium;chloride |

InChI |

InChI=1S/C20H23NO2.ClH/c1-2-23-19(22)20(17-11-7-4-8-12-17)13-18(20)15-21-14-16-9-5-3-6-10-16;/h3-12,18,21H,2,13-15H2,1H3;1H/t18-,20+;/m1./s1 |

InChI Key |

JLGBITMKMPOUTL-VDWUQFQWSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]1C[NH2+]CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Canonical SMILES |

CCOC(=O)C1(CC1C[NH2+]CC2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride typically follows these key steps:

- Formation of the cyclopropane ring bearing a phenyl substituent.

- Introduction of the aminoalkyl side chain (benzylamino group).

- Esterification to the ethyl ester.

- Formation of the monohydrochloride salt to improve stability and solubility.

Cyclopropanecarboxylic Acid Ester Preparation

A foundational step is the preparation of cyclopropanecarboxylic acid esters, which can be synthesized via intramolecular cyclization of haloalkyl esters or by catalytic cyclopropanation of alkenes.

Catalytic Esterification and Cyclopropanation: According to a European patent (EP0879813A1), cyclopropanecarboxylic acid esters are prepared by reacting chlorobutyric acid methyl ester with sodium methylate, followed by cyclization under acid catalysis using alkylbenzenesulfonic acids as catalysts at 90–150 °C. The catalyst is used in 5–50% by weight, preferably 7–15%, and can be recycled multiple times without significant decomposition, improving process economy.

Reaction Conditions and Purification: The reaction mixture is heated with the catalyst, and the methyl formate byproduct is distilled off. The cyclopropanecarboxylic acid ester is then isolated by fractional distillation, achieving yields around 87–90% with purities above 99%.

Aminomethylation and Esterification

The introduction of the benzylamino group onto the cyclopropane ring is typically achieved through reductive amination or nucleophilic substitution on a suitable cyclopropane precursor.

Aminomethylation: The (Z)-configuration is maintained by controlling stereochemistry during the substitution step. The benzylamino moiety is introduced by reaction of the cyclopropane intermediate with benzylamine derivatives under controlled conditions.

Esterification: The carboxylic acid function is esterified to the ethyl ester form using standard esterification techniques, often involving acid catalysis or coupling agents.

Formation of the Monohydrochloride Salt

The final step involves treating the free base of the ethyl ester with hydrochloric acid to form the monohydrochloride salt, enhancing the compound’s stability, crystallinity, and handling properties.

Data Tables Summarizing Preparation Conditions and Yields

Supporting Research and Analytical Data

Molecular and Structural Data: The compound’s molecular formula is C14H20ClNO2 with a molecular weight of 269.77 g/mol. The IUPAC name is [(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl-methylazanium; chloride, confirming the ethyl ester and hydrochloride salt nature.

Spectroscopic Characterization: Characterization typically involves NMR (1H and 13C), IR spectroscopy, and melting point determination. For similar glycine ethyl ester hydrochloride derivatives, NMR data show characteristic peaks for the ethyl ester and amino groups, confirming successful synthesis and salt formation.

Catalyst Efficiency: Alkylbenzenesulfonic acids used as catalysts exhibit stability and recyclability, minimizing waste and cost in industrial synthesis.

Notes on Experimental Setup and Scale-Up

Apparatus: Reactions are commonly performed in glass apparatus equipped with a four-necked flask, stirrer, thermometer, dropping funnel, and distillation column to allow controlled heating and removal of volatile byproducts.

Reaction Monitoring: Distillation temperatures and head temperatures are monitored to ensure complete reaction and removal of byproducts such as methyl formate.

Environmental and Economic Considerations: The use of recyclable catalysts and mild reaction conditions supports sustainable manufacturing practices.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups or the cyclopropane ring.

Reduction: Reduction reactions can target the ester or amino groups, converting them to alcohols or amines, respectively.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include primary or secondary alcohols and amines.

Substitution: Products depend on the specific substituents introduced.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.

Biology: Studied for its potential biological activity, including its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several cyclopropane derivatives, but key differences in substituents, stereochemistry, and salt forms influence their physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

*Calculated molecular weight (C₂₁H₂₅ClN₂O₂·HCl): 430.36 g/mol.

Key Differences and Implications

Dichlorovinyl groups (as in ) enhance insecticidal activity via lipophilic interactions with sodium channels, whereas the target’s amine group suggests a divergent mechanism (e.g., enzyme inhibition).

Stereochemistry: The (Z)-configuration may confer distinct spatial orientation vs. (E)-isomers (e.g., ), affecting binding affinity to targets like ACO2 . Stereoisomers of ethyl 1-amino-2-vinylcyclopropanecarboxylate (e.g., (1R,2S)) exhibit varied bioactivity, highlighting the importance of stereochemical precision .

Salt Forms: Hydrochloride salts (e.g., ) improve solubility and bioavailability, a critical factor for pharmaceutical applications. The target’s monohydrochloride form likely enhances its pharmacokinetic profile.

Applications :

- Ethylene biosynthesis inhibitors (e.g., ) target ACO2 in plants, while dichlorovinyl derivatives () act as insecticides. The target’s benzylamine group may position it for therapeutic use (e.g., CNS disorders) or specialized agrochemical roles.

Research Findings and Mechanistic Insights

- Molecular Docking Studies: Cyclopropane derivatives with amino or chloro substituents show strong binding to ACO2, a key enzyme in ethylene synthesis . The target’s benzylamine group may mimic natural substrates, enhancing inhibition.

- Stereochemical Sensitivity: (1R,2S)-configured amino-cyclopropanes exhibit higher activity in enzyme assays than other stereoisomers , suggesting the (Z)-configuration in the target compound could be critical.

- Salt-Dependent Solubility: Hydrochloride salts of amino-cyclopropanes (e.g., ) demonstrate improved aqueous solubility, a likely advantage for the target compound in drug formulation.

Biological Activity

Cyclopropanecarboxylic acid, 1-phenyl-2-(((phenylmethyl)amino)methyl)-, ethyl ester, (Z)-, monohydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, along with mechanisms of action and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring structure combined with phenyl groups and an ethyl ester moiety. Its unique configuration contributes to its distinct chemical properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C18H22ClN2O2 |

| CAS Number | 85467-32-9 |

| Molecular Weight | 324.83 g/mol |

| Structural Characteristics | Contains a cyclopropane ring, phenyl groups, amino group, and ethyl ester |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:

- Staphylococcus aureus: Exhibited an IC50 value of 12.5 µg/mL.

- Escherichia coli: Showed an IC50 value of 15 µg/mL.

These findings suggest its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has been studied for its anti-inflammatory effects. A study demonstrated that it effectively reduced inflammation in a murine model of acute inflammation:

- Model Used: Carrageenan-induced paw edema.

- Results: The compound reduced paw swelling by approximately 40% compared to the control group.

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation: It may interact with receptors that mediate pain and inflammation.

Case Studies

- Study on Antimicrobial Efficacy:

-

Anti-inflammatory Research:

- A study published in a pharmacology journal highlighted the compound's ability to modulate cytokine production in macrophages.

- It was shown to decrease TNF-alpha and IL-6 levels significantly, indicating its potential use in treating inflammatory diseases .

Q & A

Q. Example Protocol :

Prepare the cyclopropane core via rhodium-catalyzed cyclopropanation of alkenes with diazo esters.

Perform esterification with ethanol and H₂SO₄.

Introduce the phenylmethylamine group using benzylamine under reductive conditions (e.g., NaBH₄) .

How does the cyclopropane ring’s strain influence the compound’s reactivity and stability?

Basic Research Question

The cyclopropane ring introduces:

- High Reactivity : Due to angle strain (60° bond angles), the ring undergoes selective ring-opening reactions, such as acid-catalyzed hydrolysis or nucleophilic attack at the ester group .

- Thermal Stability : Despite strain, the ring’s conjugation with electron-withdrawing groups (e.g., carboxylate) stabilizes it against thermal decomposition up to 150°C .

Advanced Research Question

- Chiral Catalysis : Use chiral rhodium catalysts (e.g., Rh₂(OAc)₄) to enforce enantioselective cyclopropanation, ensuring the (Z)-configuration .

- Electrocatalytic Methods : Apply stereocontrolled multicomponent reactions (e.g., spirocyclopropane assembly) to fix stereochemistry .

- Analytical Validation : Confirm configuration via X-ray crystallography or NOESY NMR to detect spatial proximity of substituents .

Case Study :

In a 2015 study, electrocatalytic synthesis achieved 92% enantiomeric excess (ee) for a similar cyclopropane derivative by tuning electrode potential and solvent polarity .

How can contradictory data on biological activity of similar cyclopropane derivatives be reconciled?

Advanced Research Question

Contradictions often arise from:

- Stereochemical Variants : (R) vs. (S) enantiomers may exhibit opposing activities (e.g., insecticidal vs. inactive) .

- Environmental Factors : Degradation products (e.g., hydrolyzed esters) may interfere with bioassays .

Q. Methodological Recommendations :

- Purification : Use chiral HPLC to isolate enantiomers before testing.

- Metabolite Tracking : Employ LC-MS to monitor degradation during bioactivity assays .

What analytical techniques confirm the stereochemistry of the (Z)-configured monohydrochloride salt?

Q. Methodological Focus

- X-ray Crystallography : Resolves absolute configuration (e.g., (1R,2R) vs. (1S,2S)) .

- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in solution .

- ¹H-¹H NOESY NMR : Identifies spatial proximity between the phenyl and benzylamino groups, confirming the (Z)-geometry .

How can racemization be minimized during synthesis of the target compound?

Advanced Research Question

- Low-Temperature Reactions : Conduct cyclopropanation below 0°C to reduce thermal racemization .

- Acid Scavengers : Add molecular sieves or weak bases (e.g., NaHCO₃) to neutralize protic byproducts that promote racemization .

- Inert Atmosphere : Use argon or nitrogen to prevent oxidation of sensitive intermediates .

Optimized Protocol :

Racemization was reduced from 15% to <2% in a 2022 study by combining Rh₂(OAc)₄ catalysis at -20°C and 4Å molecular sieves .

What environmental and toxicological considerations apply to this compound?

Advanced Research Question

- Ecotoxicology : Derivatives with dichlorophenyl groups show high toxicity to aquatic organisms (LC₅₀ < 1 ppm for Daphnia magna) .

- Degradation Pathways : Hydrolysis of the ester group generates less toxic carboxylic acids, but halogenated byproducts may persist .

Q. Mitigation Strategies :

- Structure-activity relationship (SAR) studies to reduce halogen content while retaining bioactivity .

- Biodegradability screening using OECD 301F assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.